![molecular formula C26H26N4O6S3 B14792306 [4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid](/img/structure/B14792306.png)

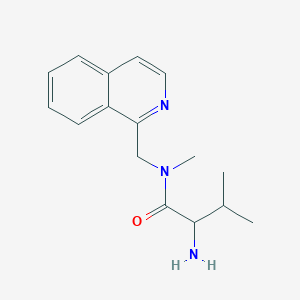

[4-[2-[[2-(Methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Razuprotafib involves several steps, including the binding and inhibition of the intracellular catalytic domain of VE-PTP. The compound is typically prepared through a series of organic reactions that ensure the precise formation of its molecular structure. Industrial production methods for Razuprotafib are designed to maintain high purity and yield, often involving advanced techniques in organic synthesis and purification .

Analyse Chemischer Reaktionen

Razuprotafib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of Razuprotafib that retain its core structure while exhibiting modified chemical properties .

Wissenschaftliche Forschungsanwendungen

Razuprotafib has been extensively studied for its potential in various scientific research applications:

Chemistry: Razuprotafib is used as a model compound to study the inhibition of protein tyrosine phosphatases and the activation of receptor tyrosine kinases.

Biology: In biological research, Razuprotafib is used to investigate the role of Tie2 activation in endothelial cell function and vascular stability.

Medicine: Clinically, Razuprotafib has shown efficacy in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. .

Wirkmechanismus

Razuprotafib exerts its effects by inhibiting VE-PTP, a negative regulator of Tie2 in diseased blood vessels. By binding and inhibiting the intracellular catalytic domain of VE-PTP, Razuprotafib restores Tie2 activation, enhancing endothelial function and stabilizing blood vessels. This mechanism is crucial for its therapeutic effects in conditions such as diabetic vascular complications and ARDS .

Vergleich Mit ähnlichen Verbindungen

Razuprotafib is unique in its ability to selectively inhibit VE-PTP and activate Tie2. Similar compounds include:

Faricimab: Another Tie2 activator used in the treatment of retinal vascular diseases.

AXT107: A synthetic peptide that suppresses vascular endothelial growth factor (VEGF) signaling and activates the Tie2 pathway.

Ranibizumab: An anti-VEGF agent used in combination with Razuprotafib to enhance the reduction of diabetic macular edema

Razuprotafib stands out due to its dual mechanism of action, targeting both VE-PTP inhibition and Tie2 activation, which provides a comprehensive approach to vascular stabilization and therapeutic efficacy.

Eigenschaften

Molekularformel |

C26H26N4O6S3 |

|---|---|

Molekulargewicht |

586.7 g/mol |

IUPAC-Name |

[4-[2-[[2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid |

InChI |

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35) |

InChI-Schlüssel |

KWJDHELCGJFUHW-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B14792234.png)

![Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14792239.png)

![Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]pyrrolidine-1-carboxylate](/img/structure/B14792240.png)

![(3R)-2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one](/img/structure/B14792251.png)

![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14792298.png)